![molecular formula C26H19N3O2 B2388045 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 477537-79-4](/img/structure/B2388045.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide” and similar compounds has been studied using techniques like X-ray crystal structure analysis . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of the compound .Scientific Research Applications
Anthelmintic Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide: and related benzimidazolyl-2-hydrazones have shown promising anthelmintic properties. These compounds were synthesized with the aim of combining anthelmintic activity with antioxidant effects . In vitro studies demonstrated that these hydrazones were more effective than clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, some hydrazones achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation .
Antimicrobial Potential
Benzimidazole derivatives, including those similar to our compound, have been investigated for their antibacterial and antifungal activities. For instance, a novel series of 2-substituted benzimidazole derivatives exhibited antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .
Nucleating Agent for Conductive Films
In a different context, the decomposition product of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide acts as a nucleating agent for doped films. Specifically, it boosts the conductivity of the final doped films, which could have implications in materials science and electronics .
Glucokinase Activation
Researchers have explored benzimidazole-based compounds as allosteric activators of human glucokinase (GK). These compounds show significant hypoglycemic effects and hold promise for type-2 diabetes therapy. The activation of GK is crucial for glucose homeostasis, making this application particularly relevant .
Antioxidant Properties
Apart from its anthelmintic activity, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide exhibits antioxidant potential. Some benzimidazolyl-2-hydrazones, such as the 2,3- and 3,4-dihydroxy hydrazones, are effective radical scavengers. They react with free radicals, providing protection against oxidative damage .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exhibit diverse pharmacological activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide. It’s worth noting that lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes for unknown reasons can influence the therapeutic potential of benzimidazole nucleus .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFXMYADKJBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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